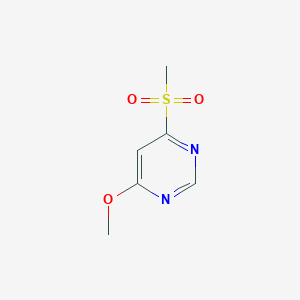
5-bromo-3-hydroxy-8-methoxy-1,2-dihydroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-hydroxy-8-methoxy-1,2-dihydroquinolin-2-one is a heterocyclic compound belonging to the quinolinone family. This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 3rd position, and a methoxy group at the 8th position on the quinolinone ring. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 5-bromo-3-hydroxy-8-methoxy-1,2-dihydroquinolin-2-one typically begins with commercially available starting materials such as 5-bromo-2-nitroaniline and 3-methoxyphenol.
Step 1 - Nitration: The initial step involves the nitration of 3-methoxyphenol to introduce a nitro group at the desired position.
Step 2 - Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder in acidic conditions.
Step 3 - Cyclization: The resulting amine undergoes cyclization with 5-bromo-2-nitroaniline in the presence of a suitable catalyst to form the quinolinone ring.
Step 4 - Hydroxylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 3rd position can undergo oxidation to form a quinone derivative.
Reduction: The compound can be reduced to form various dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinolinone derivatives.
Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Catalysis: Employed in catalytic reactions due to its unique electronic properties.
Biology
Antimicrobial Agents: Exhibits antimicrobial activity against a range of bacterial and fungal pathogens.
Enzyme Inhibitors: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new therapeutic agents, particularly in oncology and infectious diseases.
Industry
Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Material Science: Incorporated into materials for electronic and photonic applications.
Mechanism of Action
The mechanism of action of 5-bromo-3-hydroxy-8-methoxy-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. The bromine atom enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-hydroxyquinolin-2-one: Lacks the methoxy group at the 8th position.
3-Hydroxy-8-methoxyquinolin-2-one: Lacks the bromine atom at the 5th position.
5-Bromo-8-methoxyquinolin-2-one: Lacks the hydroxyl group at the 3rd position.
Uniqueness
5-Bromo-3-hydroxy-8-methoxy-1,2-dihydroquinolin-2-one is unique due to the combination of the bromine, hydroxyl, and methoxy groups, which confer distinct electronic and steric properties. This unique combination enhances its biological activity and makes it a valuable compound in various scientific research applications.
Properties
CAS No. |
1824277-24-8 |
|---|---|
Molecular Formula |
C10H8BrNO3 |
Molecular Weight |
270.08 g/mol |
IUPAC Name |
5-bromo-3-hydroxy-8-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO3/c1-15-8-3-2-6(11)5-4-7(13)10(14)12-9(5)8/h2-4,13H,1H3,(H,12,14) |
InChI Key |
ASOMZRBHSTVPQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C=C(C(=O)N2)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



